molecular formula C21H22F3NO7S B12284455 (S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate

(S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate

Cat. No.: B12284455
M. Wt: 489.5 g/mol
InChI Key: CQHCTGLTGKBCGE-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate is a complex organic compound that features a benzyl group, a tert-butoxycarbonylamino group, and a trifluoromethylsulfonyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate typically involves multiple steps:

    Formation of the Benzyl Ester: The initial step often involves the esterification of a suitable carboxylic acid with benzyl alcohol.

    Introduction of the tert-Butoxycarbonylamino Group: This step may involve the protection of an amine group using tert-butoxycarbonyl chloride under basic conditions.

    Attachment of the Trifluoromethylsulfonyloxy Group: This step could involve the reaction of a phenyl group with trifluoromethanesulfonic anhydride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethylsulfonyloxy group can be replaced by other nucleophiles.

    Reduction Reactions: The ester and amide groups can be reduced to their corresponding alcohols and amines.

    Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield an amide, while reduction with LiAlH4 may yield an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: May serve as a precursor for pharmaceutical compounds.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethylsulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-methoxyphenyl)acetate
  • (S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-nitrophenyl)acetate
  • (S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)acetate

Uniqueness

(S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate is unique due to the presence of the trifluoromethylsulfonyloxy group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C21H22F3NO7S

Molecular Weight

489.5 g/mol

IUPAC Name

benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethylsulfonyloxy)phenyl]acetate

InChI

InChI=1S/C21H22F3NO7S/c1-20(2,3)31-19(27)25-17(18(26)30-13-14-7-5-4-6-8-14)15-9-11-16(12-10-15)32-33(28,29)21(22,23)24/h4-12,17H,13H2,1-3H3,(H,25,27)/t17-/m0/s1

InChI Key

CQHCTGLTGKBCGE-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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